REACTION_CXSMILES
|
Br[C:2]1[S:11][C:5]2[S:6][C:7](Br)=[C:8]([Br:9])[C:4]=2[C:3]=1[Br:12].C(O)(=O)C>[Zn].O>[Br:9][C:8]1[C:4]2[C:3]([Br:12])=[CH:2][S:11][C:5]=2[S:6][CH:7]=1
|
Name
|
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C2=C(SC(=C2Br)Br)S1)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
washed with aqueous saturated sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product is purified by recrystallisation from hot methanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CSC=2SC=C(C21)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 389 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |